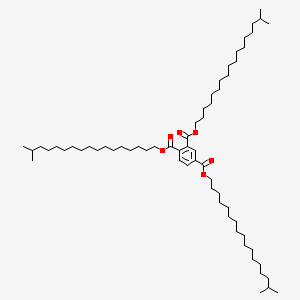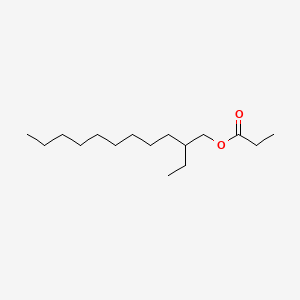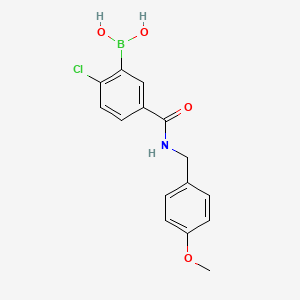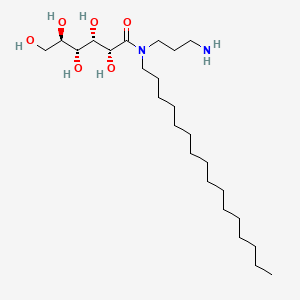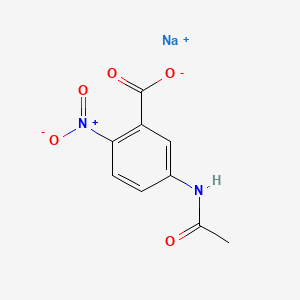
4'-Ethoxy-2-hydroxy-3-nitrobenzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Ethoxy-2-hydroxy-3-nitrobenzanilide is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a nitro group attached to a benzanilide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethoxy-2-hydroxy-3-nitrobenzanilide typically involves multiple steps, starting with the nitration of an appropriate benzanilide precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The ethoxy group can be introduced through an etherification reaction, while the hydroxy group is typically introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of 4’-Ethoxy-2-hydroxy-3-nitrobenzanilide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4’-Ethoxy-2-hydroxy-3-nitrobenzanilide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4’-Ethoxy-2-oxo-3-nitrobenzanilide.
Reduction: Formation of 4’-Ethoxy-2-hydroxy-3-aminobenzanilide.
Substitution: Formation of various substituted benzanilide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Ethoxy-2-hydroxy-3-nitrobenzanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4’-Ethoxy-2-hydroxy-3-nitrobenzanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy and ethoxy groups can also participate in hydrogen bonding and other interactions that influence the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4’-Ethoxy-2-hydroxy-3-nitrobenzanilide can be compared with other similar compounds such as:
4’-Nitrobenzanilide: Lacks the ethoxy and hydroxy groups, resulting in different chemical properties and reactivity.
2’-Hydroxy-4-nitrobenzanilide: Similar structure but with different positioning of the hydroxy group, affecting its reactivity and applications.
4’-Ethoxy-3-nitrobenzanilide:
These comparisons highlight the unique features of 4’-Ethoxy-2-hydroxy-3-nitrobenzanilide, such as its specific functional groups and their influence on its chemical and biological properties.
Propiedades
Número CAS |
213460-61-8 |
|---|---|
Fórmula molecular |
C15H14N2O5 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O5/c1-2-22-11-8-6-10(7-9-11)16-15(19)12-4-3-5-13(14(12)18)17(20)21/h3-9,18H,2H2,1H3,(H,16,19) |
Clave InChI |
OTVKYXALDYZDTG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)

